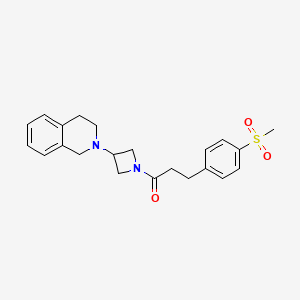

1-(3-(3,4-dihydroisoquinolin-2(1H)-yl)azetidin-1-yl)-3-(4-(methylsulfonyl)phenyl)propan-1-one

Description

This compound features a propan-1-one core substituted with a 3,4-dihydroisoquinoline-linked azetidine ring at the 1-position and a 4-(methylsulfonyl)phenyl group at the 3-position. Such hybrid structures are often explored in medicinal chemistry for their ability to combine pharmacophoric elements from diverse scaffolds .

Properties

IUPAC Name |

1-[3-(3,4-dihydro-1H-isoquinolin-2-yl)azetidin-1-yl]-3-(4-methylsulfonylphenyl)propan-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26N2O3S/c1-28(26,27)21-9-6-17(7-10-21)8-11-22(25)24-15-20(16-24)23-13-12-18-4-2-3-5-19(18)14-23/h2-7,9-10,20H,8,11-16H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KILYOFISGRPIAC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC=C(C=C1)CCC(=O)N2CC(C2)N3CCC4=CC=CC=C4C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

398.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multi-step reactions, starting from basic precursors like isoquinoline and azetidine derivatives. Key steps often include:

Alkylation of 3,4-dihydroisoquinoline to introduce the azetidine group.

Subsequent reactions to attach the sulfonyl phenyl group.

Reaction conditions usually include controlled temperatures, specific catalysts, and solvents like dichloromethane.

Industrial Production Methods: Industrial synthesis might involve:

Large-scale reactors with automated temperature and pressure controls.

Use of advanced catalytic systems to enhance yield and selectivity.

Purification techniques like crystallization and chromatography to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Oxidation: Can involve mild oxidizing agents to selectively oxidize the isoquinoline ring.

Reduction: Hydrogenation reactions to modify functional groups.

Substitution: Electrophilic aromatic substitution on the phenyl ring to introduce or modify substituents.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or PCC in an organic solvent.

Reduction: Hydrogen gas with palladium on carbon catalyst.

Substitution: Halogenating agents like N-bromosuccinimide for bromination.

Major Products Formed

Oxidation products might include ketones or carboxylic acids.

Reduction typically leads to the formation of amines or alcohols.

Substitution reactions can yield various substituted phenyl derivatives.

Scientific Research Applications

1-(3-(3,4-dihydroisoquinolin-2(1H)-yl)azetidin-1-yl)-3-(4-(methylsulfonyl)phenyl)propan-1-one is utilized in:

Chemistry: As a versatile intermediate in the synthesis of more complex molecules.

Biology: In studying enzyme interactions due to its unique structure.

Industry: Used in the synthesis of specialty chemicals and advanced materials.

Mechanism of Action

This compound's mechanism of action can involve:

Binding to specific molecular targets like enzymes or receptors.

Modulating biochemical pathways, for instance, by inhibiting or activating particular proteins.

Interfering with cellular processes, potentially leading to therapeutic effects in diseases like neurodegenerative disorders.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Propan-1-one Core

Key Compounds :

Analysis :

- Electron-Withdrawing vs. Electron-Donating Groups : The methylsulfonyl group in the target compound provides stronger electron-withdrawing effects compared to methoxy () or isopropyl () groups. This could enhance binding to electrophilic targets (e.g., kinases) or improve metabolic stability .

- Ring Systems: The azetidine ring (4-membered) in the target compound imposes greater steric strain than pyrrolidine (5-membered, ) or piperazine (6-membered, ) rings.

Biological Activity

The compound 1-(3-(3,4-dihydroisoquinolin-2(1H)-yl)azetidin-1-yl)-3-(4-(methylsulfonyl)phenyl)propan-1-one is a synthetic organic molecule that features a complex structure, combining an azetidine ring with a dihydroisoquinoline moiety. This unique structural arrangement suggests potential biological activity, making it a subject of interest in medicinal chemistry and pharmacology.

The biological activity of this compound is likely mediated through several mechanisms:

- Receptor Binding : The compound may interact with specific receptors in the body, modulating their activity. This interaction could influence various signaling pathways.

- Enzyme Inhibition : It has the potential to inhibit specific enzymes, affecting metabolic pathways crucial for cellular functions.

- Signal Transduction Modulation : The compound may alter intracellular signaling pathways, leading to diverse cellular responses.

Anticancer Activity

Recent studies have indicated that compounds with similar structures to this compound exhibit significant anticancer properties. For instance, derivatives containing the dihydroisoquinoline moiety have shown cytotoxic effects against various cancer cell lines, including breast and lung cancer cells.

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Compound A | MCF7 (Breast Cancer) | 15.2 |

| Compound B | A549 (Lung Cancer) | 12.5 |

Neuroprotective Effects

The neuroprotective potential of this compound has been explored in models of neurodegenerative diseases. It was found to exhibit protective effects against oxidative stress-induced neuronal cell death, possibly through the modulation of antioxidant enzyme activities.

Antimicrobial Activity

In vitro studies have demonstrated that the compound possesses antimicrobial properties against a range of pathogens, including both Gram-positive and Gram-negative bacteria. This suggests its potential utility in developing new antimicrobial agents.

Case Studies

Case Study 1: Anticancer Evaluation

In a study published in the Journal of Medicinal Chemistry, researchers synthesized a series of azetidine derivatives and evaluated their anticancer activity. The lead compound showed promising results against MCF7 cells with an IC50 value of 15.2 µM, indicating its potential as a chemotherapeutic agent .

Case Study 2: Neuroprotection

A research article highlighted the neuroprotective effects of similar compounds in models of Alzheimer’s disease. The compounds were shown to reduce amyloid-beta toxicity in neuronal cultures, suggesting that they may help mitigate neurodegeneration .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.